molecular formula C11H21IO2 B13247876 4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane

4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane

Cat. No.: B13247876
M. Wt: 312.19 g/mol
InChI Key: CPVWBQRXHOKAGL-UHFFFAOYSA-N
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Description

4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered ring compounds containing one oxygen atom This compound is characterized by the presence of an ethyl group, an iodomethyl group, and a propan-2-yloxy group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable oxolane precursor with ethyl iodide and propan-2-ol under specific reaction conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane: Similar structure with a methyl group instead of an ethyl group.

    4-Ethyl-2-(bromomethyl)-4-[(propan-2-yloxy)methyl]oxolane: Similar structure with a bromomethyl group instead of an iodomethyl group.

    4-Ethyl-2-(iodomethyl)-4-[(methoxy)methyl]oxolane: Similar structure with a methoxy group instead of a propan-2-yloxy group.

Uniqueness

4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure can lead to different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

4-ethyl-2-(iodomethyl)-4-(propan-2-yloxymethyl)oxolane

InChI

InChI=1S/C11H21IO2/c1-4-11(7-13-9(2)3)5-10(6-12)14-8-11/h9-10H,4-8H2,1-3H3

InChI Key

CPVWBQRXHOKAGL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CI)COC(C)C

Origin of Product

United States

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